N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride

Übersicht

Beschreibung

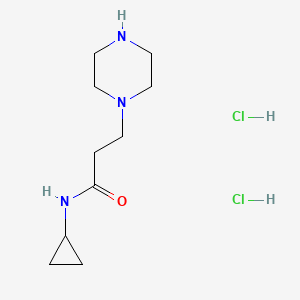

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₉N₃O·2HCl. It is a derivative of cyclopropylamine and piperazine, featuring a cyclopropyl group attached to a propanamide backbone with a piperazine ring at the 3-position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: Cyclopropylamine and piperazine are the primary starting materials.

Reaction Steps:

Step 1: Cyclopropylamine is reacted with chloroacetic acid to form cyclopropyl-2-chloroacetamide.

Step 2: The resulting cyclopropyl-2-chloroacetamide is then reacted with piperazine to form N-cyclopropyl-3-(piperazin-1-yl)propanamide.

Step 3: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the piperazine ring or other functional groups within the molecule.

Substitution: Substitution reactions can occur at the cyclopropyl or piperazine rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound.

Reduction Products: Reduced forms of the piperazine ring or other functional groups.

Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Histamine H3 Receptor Antagonism : This compound has been identified as a non-imidazole alkylamine that acts as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in the regulation of neurotransmitter release, making this compound a potential treatment for neurological disorders such as schizophrenia and cognitive dysfunctions associated with Alzheimer's disease .

- Antidepressant Activity : Research has indicated that compounds with similar structural motifs may serve as partial agonists at nicotinic acetylcholine receptors, which are implicated in mood regulation. This suggests that this compound could have antidepressant effects .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

a. Neurological Disorders

Research indicates that this compound may be beneficial in treating conditions such as:

- Schizophrenia : By antagonizing histamine H3 receptors, it could enhance dopaminergic signaling, potentially alleviating symptoms of schizophrenia.

b. Mood Disorders

Given its potential antidepressant properties, it is being investigated for use in:

- Major Depressive Disorder (MDD) : Its ability to act on nicotinic acetylcholine receptors may provide new avenues for antidepressant therapies .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Wirkmechanismus

The mechanism by which N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-2-piperazin-1-ylacetamide

N-cyclopropyl-2-(piperazin-1-yl)acetamide

Biologische Aktivität

N-cyclopropyl-3-(piperazin-1-yl)propanamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propanamide backbone with a piperazine moiety. The presence of these functional groups is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known for modulating neurotransmitter systems, particularly in the central nervous system (CNS).

- Receptor Interaction : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

- Enzyme Inhibition : The compound can form complexes with enzymes, inhibiting their activity and altering metabolic pathways.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS elevation and mitochondrial dysfunction.

Antibacterial Activity

The compound has also shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial topoisomerases, crucial for DNA replication:

This activity positions it as a potential candidate for developing new antibacterial agents.

Neuropharmacological Effects

In addition to its anticancer and antibacterial properties, this compound has been evaluated for neuropharmacological activities:

- Anticonvulsant Effects : Studies have indicated that this compound may interact with voltage-gated sodium channels, contributing to its anticonvulsant properties in animal models .

- Analgesic Properties : It has been tested for antinociceptive effects in pain models, showing promise in reducing pain responses without significant toxicity .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study demonstrated that this compound significantly inhibited tumor growth in HepG2 xenograft models, supporting its further development as an anticancer agent .

- Neurotoxicity Assessment : In assessments for neurotoxicity, the compound showed no significant adverse effects on neuronal cells, indicating a favorable safety profile for CNS applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety, a six-membered ring with two nitrogen atoms, is a reactive site for nucleophilic substitution. Common reactions include:

The secondary amines in the piperazine ring can act as nucleophiles, reacting with electrophiles such as alkyl halides or carbonyl compounds. For example, alkylation could yield derivatives with modified pharmacological profiles.

Amide Hydrolysis

The cyclopropyl-linked amide group may undergo hydrolysis under acidic or basic conditions:

Hydrolysis of the amide bond would cleave the molecule into cyclopropylamine and a carboxylic acid derivative. Stability studies suggest that the hydrochloride salt form (as in this compound) may slow hydrolysis compared to free bases .

Reactivity of the Cyclopropane Ring

The cyclopropyl group is generally stable but can undergo ring-opening under strong acidic or oxidative conditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | Formation of dicarboxylic acid derivatives | |

| Acid-Catalyzed Opening | H₂SO₄ or HClO₄ | Linear alkane derivatives |

Oxidation with potassium permanganate could convert the cyclopropane ring into a dicarboxylic acid, altering the molecule’s hydrophilicity.

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound can participate in acid-base equilibria:

The free base form is less water-soluble but more reactive in organic solvents, enabling further functionalization .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for metal ions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | References |

|---|---|---|---|

| Complexation | Transition metal salts (e.g., CuCl₂) | Stable metal-piperazine complexes |

Such complexes may exhibit distinct physicochemical properties, including altered solubility or catalytic activity.

Photochemical and Thermal Stability

Piperazine derivatives are sensitive to prolonged heat or UV exposure:

Eigenschaften

IUPAC Name |

N-cyclopropyl-3-piperazin-1-ylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(12-9-1-2-9)3-6-13-7-4-11-5-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALWWZLPDQQTRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CCN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.